Physical and chemical properties of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate
Physical and chemical properties of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate
An In-depth Technical Guide to the Physicochemical Profile of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate
Executive Summary & Molecular Overview
This technical guide provides a comprehensive analysis of the physical and chemical properties of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate . As a bespoke chemical entity, direct experimental data is not extensively available in the public domain. Therefore, this document synthesizes information from structurally analogous compounds and foundational principles of organic chemistry to construct a robust and predictive profile. This guide is intended for researchers, scientists, and drug development professionals who may utilize this molecule as a building block or intermediate in complex synthetic pathways.
The molecule incorporates three key functional regions that dictate its overall properties:
-
A tert-butoxycarbonyl (Boc) protected aniline: This moiety is a cornerstone of modern organic synthesis, providing a robust yet readily cleavable protecting group for the amine functionality. Its stability and deprotection chemistry are well-characterized.[1][2]
-
A substituted phenyl ring: The presence of a methoxy group (an electron-donating group) and a hydroxyethyl group on the aromatic ring influences its electronic properties, solubility, and potential for further functionalization.
-
A primary alcohol: The terminal hydroxyethyl group offers a reactive site for subsequent chemical transformations such as oxidation, esterification, or etherification, making the molecule a bifunctional linker.
Molecular Structure:
Caption: Chemical structure of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate.
Predicted Physicochemical Properties
The following table summarizes the predicted and calculated properties based on the molecule's structure and data from analogous compounds.
| Property | Predicted Value / Description | Rationale & Supporting Evidence |
| Molecular Formula | C₁₄H₂₁NO₄ | Calculated from structure. |
| Molecular Weight | 267.32 g/mol | Calculated from formula. |
| Appearance | White to off-white crystalline solid or viscous oil. | Structurally related N-Boc phenylcarbamates are typically white solids[3], while compounds with flexible side chains like tert-butyl (2-hydroxyethyl)carbamate can be oils or liquids.[3][4] |
| Melting Point | 80 - 110 °C (Predicted) | This is an estimation. The parent tert-butyl phenylcarbamate melts at 132-133°C[3]. The added flexible, polar side chains may lower the melting point by disrupting crystal packing. |
| Boiling Point | > 250 °C (with decomposition) | High boiling point is expected due to hydrogen bonding (N-H, O-H) and high molecular weight. Carbamates can undergo thermal decomposition at elevated temperatures.[5] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethanol, Ethyl Acetate, Dichloromethane). Sparingly soluble in water. | The presence of polar N-H, O-H, and carbamate groups facilitates solubility in polar organic solvents, a common characteristic of Boc-protected amino compounds.[5][6] The bulky nonpolar groups (tert-butyl, phenyl) limit aqueous solubility. |
| pKa | ~16-18 (for the -OH group) | The primary alcohol hydroxyl group is expected to have a pKa typical for aliphatic alcohols. The carbamate N-H is significantly less acidic (pKa > 20) and not easily deprotonated. |
Spectroscopic & Analytical Characterization
A comprehensive structural confirmation of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate requires a suite of spectroscopic techniques. Below are the predicted spectral data and standardized protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.5 - 7.8 | d | 1H | Ar-H | Aromatic proton ortho to the carbamate, deshielded. |
| ~7.0 - 7.2 | t | 1H | Ar-H | Aromatic proton para to the carbamate. |
| ~6.8 - 7.0 | d | 1H | Ar-H | Aromatic proton ortho to the methoxy group. |
| ~6.5 | br s | 1H | N-H | Carbamate proton, often broad. Position is solvent-dependent.[7] |
| ~3.85 | s | 3H | -OCH₃ | Methoxy group protons. |
| ~3.70 | t | 2H | -CH₂-OH | Methylene protons adjacent to the hydroxyl group. |
| ~2.90 | t | 2H | Ar-CH₂ - | Methylene protons adjacent to the aromatic ring. |
| ~2.5 - 3.0 | br s | 1H | O-H | Alcohol proton, broad and exchangeable. Position is concentration and solvent-dependent.[7] |
| 1.52 | s | 9H | -C(CH₃ )₃ | tert-Butyl protons, a characteristic sharp singlet.[3][7] |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~153.0 | C =O (carbamate) | Typical chemical shift for a carbamate carbonyl carbon.[3] |
| ~157.0 | Ar-C -OCH₃ | Aromatic carbon attached to the electron-donating methoxy group. |
| ~138.0 | Ar-C -NH | Aromatic carbon attached to the carbamate nitrogen. |
| ~120-130 | Ar-C H | Aromatic methine carbons. |
| ~110-120 | Ar-C -CH₂CH₂OH | Aromatic carbon attached to the alkyl side chain. |
| ~80.5 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group.[3] |
| ~62.0 | -C H₂-OH | Methylene carbon attached to the hydroxyl group. |
| ~56.0 | -OC H₃ | Methoxy carbon. |
| ~35.0 | Ar-C H₂- | Methylene carbon attached to the aromatic ring. |
| 28.3 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group, highly characteristic.[3] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer at room temperature.
-
Confirmation of Exchangeable Protons: To confirm the N-H and O-H signals, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signals corresponding to N-H and O-H will diminish or disappear.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the key functional groups present in the molecule.
Predicted FT-IR Data (Thin Film/KBr):
| Frequency (cm⁻¹) | Functional Group Assignment |
|---|---|
| 3400 (broad) | O-H stretch (alcohol) |
| ~3350 (sharp/broad) | N-H stretch (carbamate) |
| ~2970, 2870 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (carbamate carbonyl) |
| ~1590, 1480 | C=C stretch (aromatic ring) |
| ~1520 | N-H bend (amide II band) |
| ~1250, 1050 | C-O stretch (aryl ether and alcohol) |
| ~1160 | C-O stretch (carbamate ester) |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: If the sample is a solid, a small amount can be mixed with KBr powder and pressed into a pellet. If it is an oil, a thin film can be cast onto a salt plate (NaCl or KBr).
-
Background Scan: Perform a background scan of the empty sample compartment or the clean salt plate.
-
Sample Scan: Place the sample in the instrument and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, confirming the overall structure.
Predicted Mass Spectrometry Data (ESI+):
| m/z | Assignment |
|---|---|
| 268.16 | [M+H]⁺ (Protonated Molecule) |
| 290.14 | [M+Na]⁺ (Sodium Adduct) |
| 212.10 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 168.09 | [M - Boc + H]⁺ (Loss of the Boc group) |
| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire data in positive ion mode to observe protonated molecules and common adducts.
Chemical Reactivity and Stability Profile
The reactivity of the molecule is dominated by the Boc-protecting group and the primary alcohol.
Stability of the Boc Group
The tert-butoxycarbonyl group is a robust protecting group under many conditions, which is why it is widely used in multi-step synthesis.[8]
-
Stable: The Boc group is generally stable to basic conditions (e.g., NaOH, K₂CO₃), nucleophiles (e.g., amines, organometallics), and catalytic hydrogenation.[1][9]
-
Labile: The primary liability of the Boc group is its sensitivity to acidic conditions.[1] It is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[2]
Key Chemical Transformations
1. Boc Group Deprotection: This is the most common reaction involving this class of compounds. The acid-catalyzed removal of the Boc group proceeds via the formation of a stable tert-butyl cation, which is typically scavenged.
Caption: Workflow for the acid-catalyzed deprotection of the Boc group.
2. Alcohol Functionalization: The primary alcohol of the hydroxyethyl side chain is available for a variety of standard transformations:
-
Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid using reagents like PCC, DMP, or TEMPO.
-
Esterification/Etherification: Can react with acyl chlorides, anhydrides, or alkyl halides (under basic conditions) to form esters and ethers, respectively.
Potential Applications in Drug Development
Molecules with this structural motif are valuable intermediates in medicinal chemistry.
-
Scaffold for Library Synthesis: The Boc-protected amine allows for selective functionalization at other positions. After building complexity, the amine can be deprotected and coupled with carboxylic acids or other electrophiles to generate a library of amide analogs for structure-activity relationship (SAR) studies.[8]
-
Bifunctional Linkers: The presence of two distinct reactive sites (the protected amine and the alcohol) makes this compound a potential bifunctional linker for creating more complex molecules, such as antibody-drug conjugates (ADCs) or PROTACs, after appropriate modifications.
Safety and Handling
While specific toxicity data for this compound is unavailable, general precautions for handling similar chemical reagents should be followed.
-
Classification: Expected to be an irritant. May cause skin, eye, and respiratory irritation.[10]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Supporting Information. Characterization Data of the Products. [Link]
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PubChem. tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate. [Link]
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Speranza Chemical. Tert-Butyl Carbamate (CAS 4248-19-5) | Manufacture. [Link]
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Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
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ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
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PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. [Link]
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Taylor & Francis Online. A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. [Link]
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National Institute of Standards and Technology. tert-Butyl carbamate - the NIST WebBook. [Link]
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ResearchGate. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
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